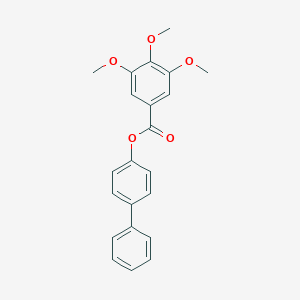
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.
作用机制
The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate with improved efficacy and safety profiles.
合成方法
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.
科学研究应用
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.
属性
CAS 编号 |
300675-69-8 |
|---|---|
产品名称 |
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate |
分子式 |
C22H20O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(4-phenylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI 键 |
GCFGWXBMCBZLHL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




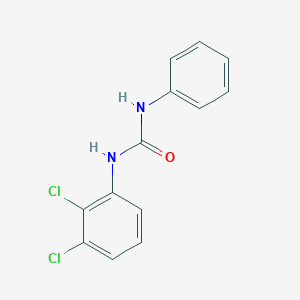

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
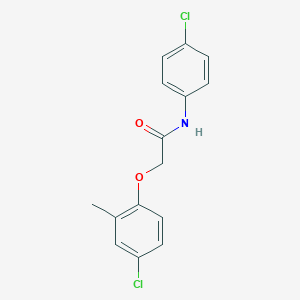
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

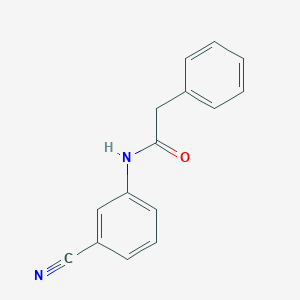
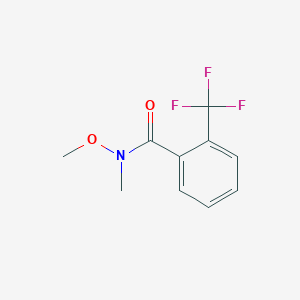
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)